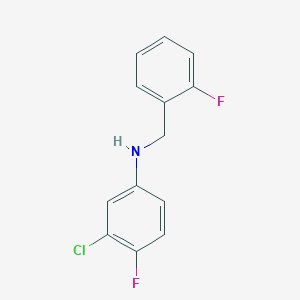
(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine is an organic compound that features a combination of chloro, fluoro, and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine typically involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated amine products.
Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.
科学的研究の応用
(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenyl isocyanate
- 3-Chloro-4-fluorophenyl acetate
Uniqueness
(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDEMQXUJTDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,4,5-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B471217.png)
![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)
![4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471255.png)
![6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471257.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)
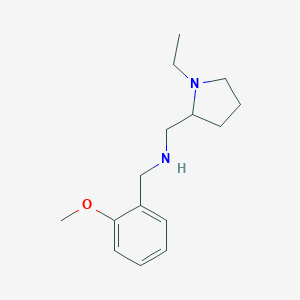
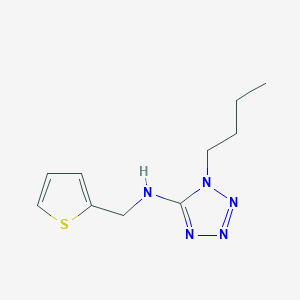
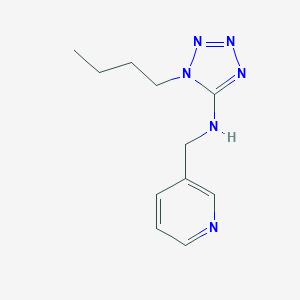
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
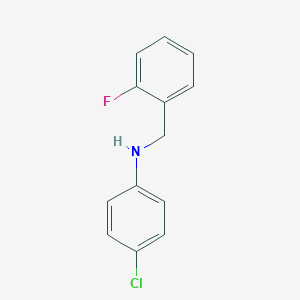
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
